5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6-7(9(12)13)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTZMYMOQLUMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673622 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198095-99-6 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2-Amino-5-Picoline
The synthesis begins with the bromination of 2-amino-5-picoline in dichloromethane at room temperature. Bromine acts as the electrophilic agent, selectively substituting hydrogen at the para position relative to the amino group. Excess bromine is quenched with saturated sodium bisulfite to yield 2-amino-3-bromo-5-picoline (Compound 1). This step ensures regioselectivity, critical for subsequent coupling reactions.
Sonogashira Coupling with Trimethylacetylenesilane
Compound 1 undergoes a Sonogashira coupling with trimethylacetylenesilane under palladium catalysis. The reaction employs bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) and cuprous iodide (CuI) in diisopropylamine (DIPA), which serves as both solvent and base. This step forms a carbon-carbon bond between the brominated pyridine and the acetylene moiety, generating Compound 2. The use of trimethylacetylenesilane enhances stability and reduces side reactions.
| Step | Reagents/Conditions | Intermediate | Key Features |
|---|---|---|---|
| 1 | Br₂, CH₂Cl₂, rt | Compound 1 | Regioselective bromination |
| 2 | PdCl₂(PPh₃)₂, CuI, DIPA | Compound 2 | Sonogashira coupling |
Cyclization with Sodium Hydride
Compound 2 is treated with sodium hydride (NaH) in 1-methyl-2-pyrrolidone (NMP) at elevated temperatures (80–120°C). The strong base facilitates deprotonation and intramolecular cyclization, forming the pyrrolopyridine core (Compound 3). Recrystallization from ethanol/water mixtures purifies the product, achieving >95% purity.
Methenamine Reaction and Hydrolysis
In a mixed solvent of water and acetic acid (3:1 v/v), Compound 3 reacts with methenamine (hexamethylenetetramine) under reflux. This step introduces a formyl group, yielding Compound 4. Silica gel column chromatography (ethyl acetate/hexane, 1:3) isolates the aldehyde intermediate.
Oxime Formation with Hydroxylamine Hydrochloride
Compound 4 undergoes oximation using hydroxylamine hydrochloride and sodium acetate in methanol. The reaction proceeds at room temperature, forming (E)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde oxime (Compound 5). Final purification via recrystallization from methanol/water yields the target carboxylic acid after acidic workup.
Reaction Optimization and Critical Parameters
Catalyst Selection in Sonogashira Coupling
Palladium catalysts significantly impact coupling efficiency. PdCl₂(PPh₃)₂ outperforms Pd(PPh₃)₄ in minimizing homocoupling byproducts. Copper iodide (CuI) at 5 mol% accelerates oxidative addition, reducing reaction time to 12–18 hours.
Solvent Effects on Cyclization
NMP’s high polarity and boiling point (202°C) enable efficient cyclization at 120°C. Alternative solvents like dimethylformamide (DMF) result in lower yields (≤70%) due to incomplete deprotonation.
Temperature Control in Oximation
Maintaining room temperature during oximation prevents overoxidation to the nitrile. Elevated temperatures (>40°C) reduce yield by 20–30%.
Industrial Scaling Considerations
While laboratory-scale synthesis achieves ~65% overall yield, industrial production requires optimization:
-
Continuous Flow Reactors : Enhance heat transfer in exothermic steps (e.g., bromination).
-
Catalyst Recycling : Immobilized palladium on carbon reduces costs in Sonogashira coupling.
-
Green Solvents : Replace NMP with cyclopentyl methyl ether (CPME) to improve safety profiles.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 0.1% TFA) confirms ≥98% purity. LC-MS shows [M+H]⁺ at m/z 177.07, consistent with the molecular formula C₉H₈N₂O₂.
Comparative Analysis with Analogous Syntheses
A related synthesis for 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 800401-68-7) uses NaOH in ethanol under reflux, achieving 71% yield after acidification. Key differences include:
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related pyrrolo[2,3-b]pyridine derivatives, highlighting differences in substituents, positions, and physicochemical properties:
Substituent Effects on Properties
- Methyl vs. Chloro Groups : The methyl group in the target compound enhances lipophilicity compared to unsubstituted analogs but is less electron-withdrawing than chloro substituents (e.g., 5-chloro analog, CAS 1203498-99-0). Chloro derivatives often exhibit higher molecular weights and altered reactivity in cross-coupling reactions .
Physicochemical and Spectral Properties
Solubility and Stability
- The target compound’s solubility is inferred to be moderate in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid group, whereas chloro-substituted analogs may exhibit lower aqueous solubility .
- Thermal Stability: Limited data exist, but methyl groups generally enhance thermal stability compared to halogenated analogs.
NMR Spectral Trends
- 3-Carboxylic Acid Proton : In DMSO-d₆, the NH proton of pyrrolo[2,3-b]pyridine derivatives typically resonates near δ 12–13 ppm (e.g., δ 12.40 ppm for 5-bromo analog in ) .
- Methyl Group Signals : A C5-methyl group (e.g., target compound) would appear as a singlet near δ 2.5 ppm, distinct from C2 or C6 methyl analogs .
Commercial Availability and Pricing
- This compound : Priced at €427/50 mg and €1,149/500 mg (CymitQuimica, ), reflecting moderate synthetic complexity .
Biological Activity
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1198095-99-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
- CAS Number : 1198095-99-6
- MDL Number : MFCD13563087
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
The compound demonstrated an MIC value of 12.5 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to established antibiotics like ciprofloxacin, which has an MIC of 2 µg/mL .
2. Anticancer Activity
The pyrrolopyridine scaffold has been explored for its anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer).
A study reported that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity against these cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
3. Neuroprotective Effects
Research has also suggested neuroprotective effects associated with pyrrole derivatives. The compound may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. In animal models, administration of related compounds resulted in reduced markers of neuroinflammation and improved cognitive function .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : It may interfere with signaling pathways related to inflammation and apoptosis in cancer cells.
- Antioxidant Properties : The presence of nitrogen heterocycles contributes to antioxidant activity, reducing oxidative stress in neuronal cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrrole derivatives showed that modifications at specific positions on the pyrrole ring could enhance antimicrobial efficacy. The study concluded that structural variations significantly influence the biological activity, with some derivatives outperforming traditional antibiotics .
Case Study 2: Anticancer Potential
In a series of experiments assessing the anticancer potential of pyrrolopyridine derivatives, one derivative demonstrated potent activity against breast cancer cells with an IC50 value lower than that of standard chemotherapeutics. The study highlighted the importance of further exploring these compounds for drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and how can reaction parameters be optimized?
- Methodology : Synthesis typically involves cyclization or functionalization of pyrrolopyridine precursors. For example, analogous compounds like 5-chloro derivatives are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) followed by hydrolysis . Optimization strategies include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity.
- Solvent systems : Polar aprotic solvents (DMSO, DMF) or aqueous mixtures to enhance solubility.
- Temperature control : Gradual heating (80–120°C) to minimize side reactions.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Identify the pyrrolopyridine core (δ 6.5–8.5 ppm for aromatic protons) and methyl group (δ ~2.5 ppm) .
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).
- Purity Assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm); purity >97% as per industrial standards .
- LCMS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How does the methyl substituent at the 5-position influence the physicochemical and biological properties of pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives?
- Physicochemical Impact :
- Lipophilicity : Methyl groups enhance logP values, improving membrane permeability (calculated via software like MarvinSketch).
- Crystallinity : Methyl substitution may alter crystal packing, as seen in related structures analyzed via X-ray diffraction .
- Biological Relevance :
- Compare with analogs (e.g., 5-nitro or 5-trifluoromethyl derivatives) in enzyme inhibition assays. For example, Amlexanox (a benzopyranopyridine analog) shows substituent-dependent inhibition of TBK1/IKKε (IC₅₀ = 1–2 μM) .
Q. What strategies can resolve contradictions in reported synthetic yields or bioactivity data for this compound?
- Root Cause Analysis :
- Synthetic Variability : Differences in catalyst purity, solvent drying, or reaction time.
- Bioassay Conditions : Variability in cell lines, incubation times, or compound solubility (e.g., DMSO concentration).
- Resolution :
- Standardized Protocols : Replicate methods with strict controls (e.g., anhydrous solvents, inert atmosphere).
- Orthogonal Characterization : Use elemental analysis (e.g., CHNS) and X-ray crystallography to confirm batch consistency .
Q. How can computational methods aid in designing derivatives of this compound for targeted applications?
- In Silico Tools :
- Docking Studies : Predict binding affinity to targets like kinases using AutoDock Vina.
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity using datasets from analogs .
- Validation : Synthesize top candidates and test in vitro (e.g., IC₅₀ determination against inflammatory markers) .
Methodological Considerations
- Synthetic Challenges :
- Biological Testing :
- Dose-Response Curves : Perform assays in triplicate with positive controls (e.g., Amlexanox for TBK1 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
